molecular formula C22H25N3O B2612988 N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide CAS No. 1181505-13-4

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide

Cat. No.: B2612988
CAS No.: 1181505-13-4
M. Wt: 347.462
InChI Key: FDKFTPTXKXUKIP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is a complex organic compound characterized by its unique structural features, including a cyanocyclopentyl group and a diphenylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources such as sodium cyanide under basic conditions.

  • Introduction of the Diphenylmethylamino Group: : The next step involves the introduction of the diphenylmethylamino group. This is typically done through a nucleophilic substitution reaction where the cyanocyclopentyl intermediate reacts with diphenylmethylamine in the presence of a suitable base like sodium hydride.

  • Acetamide Formation: : The final step is the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide can undergo oxidation reactions, particularly at the diphenylmethyl group, leading to the formation of corresponding ketones or alcohols.

  • Reduction: : The compound can be reduced, especially at the cyano group, to form primary amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group, where the amide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science or materials engineering.

Mechanism of Action

The mechanism by which N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
  • N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(ethyl)amino]acetamide
  • N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]propionamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[benzhydryl(methyl)amino]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-25(16-20(26)24-22(17-23)14-8-9-15-22)21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,21H,8-9,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKFTPTXKXUKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCC1)C#N)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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